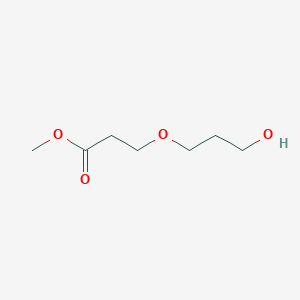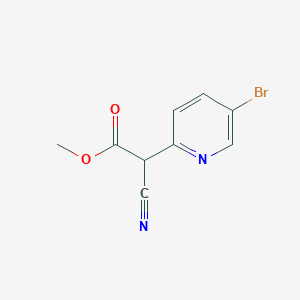
Methyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate: is an organic compound with the molecular formula C9H7BrN2O2. It is a derivative of pyridine, featuring a bromine atom at the 5-position of the pyridine ring and a cyanoacetate group at the 2-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate typically involves the following steps:
-
Bromination of Pyridine: : The starting material, 2-pyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). This step introduces a bromine atom at the 5-position of the pyridine ring.
-
Formation of Cyanoacetate: : The brominated pyridine is then reacted with methyl cyanoacetate in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors for bromination and automated systems for the subsequent cyanoacetate formation to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions: : The bromine atom in Methyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
-
Reduction Reactions: : The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
-
Oxidation Reactions: : The compound can undergo oxidation at the pyridine ring, potentially forming N-oxides when treated with oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Oxidation: m-Chloroperbenzoic acid (m-CPBA).
Major Products
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Reduction Products: Amino derivatives of the original compound.
Oxidation Products: Pyridine N-oxides.
Applications De Recherche Scientifique
Methyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
-
Medicine: : Research is ongoing to explore its use in drug development, particularly as a building block for compounds targeting specific enzymes or receptors.
-
Industry: : It is used in the manufacture of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism by which Methyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, while the bromine atom can influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-(5-fluoropyridin-2-yl)-2-cyanoacetate: Contains a fluorine atom at the 5-position.
Methyl 2-(5-iodopyridin-2-yl)-2-cyanoacetate: Features an iodine atom at the 5-position.
Uniqueness
Methyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing properties can affect the compound’s interactions and stability, making it a valuable intermediate in various synthetic pathways.
Propriétés
IUPAC Name |
methyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7(4-11)8-3-2-6(10)5-12-8/h2-3,5,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWFSWHJLMNUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=NC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl (2S,4R)-2-({[(4-methylbenzene)sulfonyl]oxy}methyl)-4-(oxan-2-yloxy)pyrrolidine-1-carboxylate](/img/structure/B8133870.png)
![Dimethyl(3-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}propyl)amine hydrochloride](/img/structure/B8133877.png)
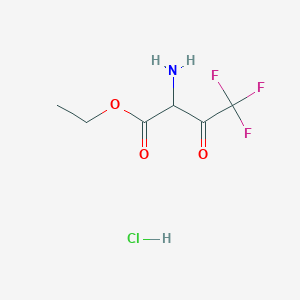
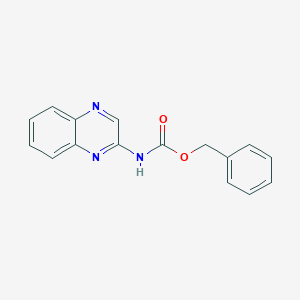

![2-[(tert-Butoxy)carbonyl]-3-methylbut-2-enoic acid](/img/structure/B8133904.png)
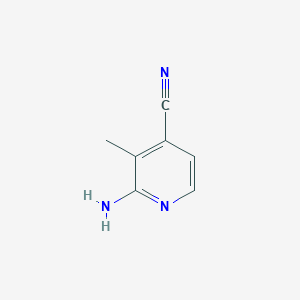
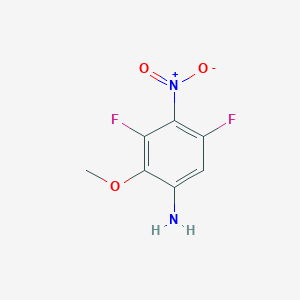
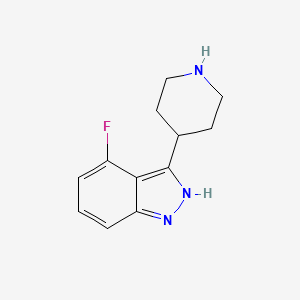
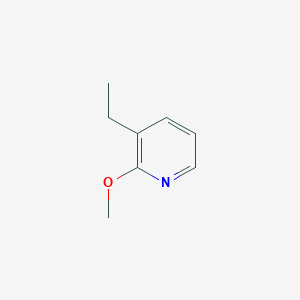
![2-(Hydroxymethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B8133931.png)
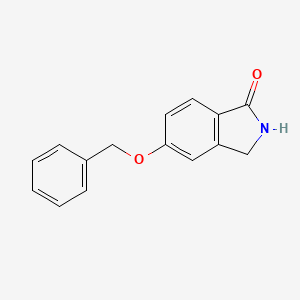
![1-[5-Bromo-2-(methylamino)phenyl]ethanone](/img/structure/B8133941.png)
